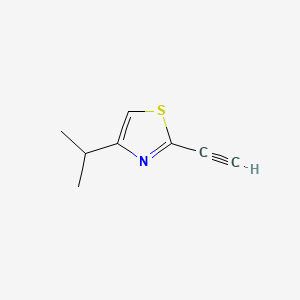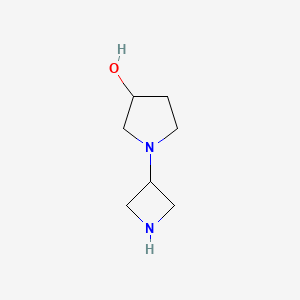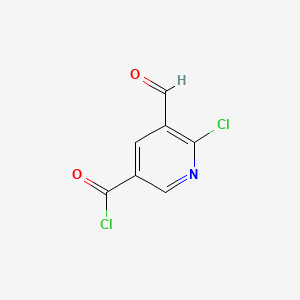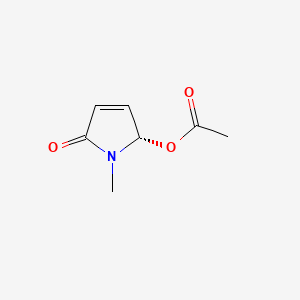
(S)-1-(pyridin-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-1-(pyridin-2-yl)propan-1-amine” is a chemical compound with the molecular formula C8H12N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of interest in recent years . For instance, one study highlighted an efficient two-step synthesis of a 2-sulfonyl 4-pyridyl ethyl ketone, a simple enamide synthesis by direct condensation of propionamide with a ketone, and a catalytic asymmetric enamide hydrogenation .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C8H12N2 . It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Aplicaciones Científicas De Investigación
Coordination Chemistry and Complex Formation
(S)-1-(pyridin-2-yl)propan-1-amine and its derivatives have been extensively studied for their ability to form complexes with metals. For instance, the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under specific conditions yielded a mixture of tetradentate ligands. These ligands, upon complexation with cadmium iodide, formed a compound exhibiting a distorted octahedral geometry around the cadmium atom, demonstrating the ligand's versatility in coordinating with metal ions (Hakimi et al., 2013).
Catalysis
The palladium complexes of (imino)pyridine ligands, synthesized from the condensation of appropriate aldehydes and amines including derivatives of this compound, have shown significant catalytic activity in ethylene dimerization. These findings highlight the potential of these complexes in selective catalysis, offering a pathway to efficiently produce industrially important chemicals (Nyamato et al., 2015).
Asymmetric Synthesis
The molecule has been utilized in the direct asymmetric reductive amination of ketones, including 2-acetyl-6-substituted pyridines. Using a chiral catalyst and specific conditions, this method achieved high enantioselectivity, providing a straightforward approach to synthesize chiral amines, which are valuable in medicinal chemistry and material science (Yamada et al., 2021).
Materials Science
Derivatives of this compound have been employed in the synthesis and characterization of metal complexes with potential applications in materials science. For example, zinc(II) complexes with alkoxide pendants synthesized from derivatives showed high activity in promoting the hydrolysis of bis(p-nitrophenyl)phosphate, indicating their potential as biomimetic catalysts in environmental and biological applications (Zhang & Liang, 2006).
Direcciones Futuras
The future directions for the research and development of “(S)-1-(pyridin-2-yl)propan-1-amine” and its derivatives could involve the exploration of their potential therapeutic applications . For instance, one study highlighted the development of an enantioselective hydrogenation route to “this compound” and its potential use in the synthesis of the tubulin polymerization inhibitor .
Propiedades
IUPAC Name |
(1S)-1-pyridin-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIBPNACTHQUIK-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{5-[3-(Dimethylamino)prop-1-yn-1-yl]thiophen-2-yl}ethan-1-one](/img/structure/B575978.png)
![3-Oxa-7-azabicyclo[4.1.0]heptane-7-carboxylic acid, ethyl ester](/img/no-structure.png)


![(7R)-7-[(2E)-2-(2-AMINO-5-CHLORO-1,3-THIAZOL-4-YL)-2-(HYDROXYIMINO)ACETAMIDO]-3-[(3-{[(2-](/img/structure/B575987.png)
![N-[(4-Methyl-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]benzamide](/img/structure/B575989.png)
